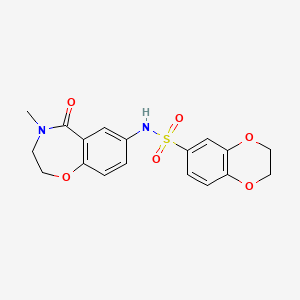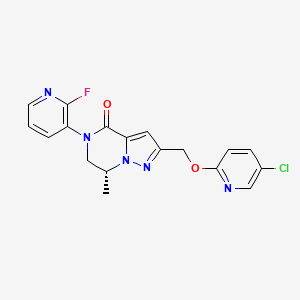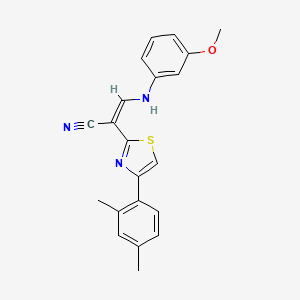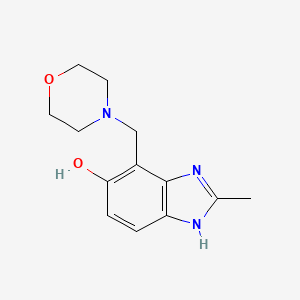![molecular formula C21H20F3N3O3S B2596308 N-[4-(Trifluorometoxi)fenil]-2-[(3-isobutil-4-oxo-3,4-dihidro-2-quinazolinil)sulfanil]acetamida CAS No. 882083-32-1](/img/structure/B2596308.png)
N-[4-(Trifluorometoxi)fenil]-2-[(3-isobutil-4-oxo-3,4-dihidro-2-quinazolinil)sulfanil]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with a molecular formula of C21H20F3N3O3S and a molecular weight of 451.471 g/mol This compound is notable for its unique structure, which includes a quinazolinone core, a trifluoromethoxyphenyl group, and an acetamide linkage
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways
Métodos De Preparación
The synthesis of 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This step involves the cyclization of an appropriate anthranilic acid derivative with an isobutyl ketone to form the quinazolinone structure.
Introduction of the sulfanyl group: The quinazolinone intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.
Attachment of the acetamide linkage: The final step involves the reaction of the sulfanyl-quinazolinone intermediate with 4-(trifluoromethoxy)phenylacetyl chloride to form the desired acetamide compound.
Análisis De Reacciones Químicas
2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Mecanismo De Acción
The mechanism of action of 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and trifluoromethoxyphenyl group. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar compounds to 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide include:
2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(3-nitrophenyl)acetamide: This compound has a similar structure but with a nitrophenyl group instead of a trifluoromethoxyphenyl group.
2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[(2R)-tetrahydro-2-furanylmethyl]acetamide:
The uniqueness of 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3S/c1-13(2)11-27-19(29)16-5-3-4-6-17(16)26-20(27)31-12-18(28)25-14-7-9-15(10-8-14)30-21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVDQLUZIAGSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2596225.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2596226.png)
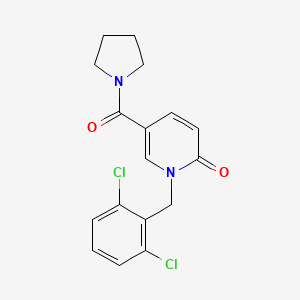
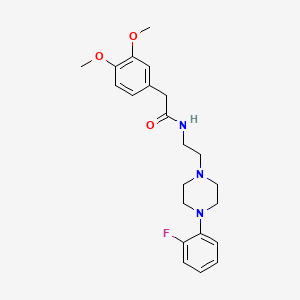
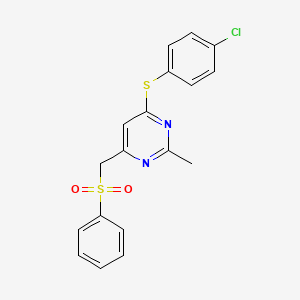
![5-amino-1-(3-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2596235.png)
![(2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2596237.png)
![5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2596238.png)
![2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2596239.png)
![1-[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2596240.png)
